Journal Name:Environmental Science: Nano
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SABRE Hyperpolarization of Exchangeable Protons in Methanol-d4 through Dynamic Covalent Bonds
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.analchem.3c01049
Utilizing para-hydrogen (p-H2)-induced hyperpolarization to increase the sensitivity of nuclear magnetic resonance, especially signal amplification by reversible exchange (SABRE), has been widely studied. Here, we achieved hyperpolarization of exchangeable protons in methanol-d4 by introducing dynamic covalent bonds as reversible exchange following the SABRE process. To release the hyperpolarized CD3OH, the pyridine-based ligands with aldehyde groups underwent acetal exchange between the aldehyde and hydroxyl groups of CD3OH after being first hyperpolarized by SABRE. Our mechanistic study highlights the importance of the reversible exchange of functional groups and chemical kinetics in realizing hyperpolarization of exchangeable protons in methanol-d4. Our work broadens SABRE’s chemical system compatibility and possible applications.
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Chromium-Mediated and Ligand-Dependent Activity Engineering of Boron-Doped g-C3N4 Photo-oxidative Nanozymes for Breaking the pH Limitation
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.analchem.3c01306
How to overcome the intrinsic low activity of most oxidase and peroxidase mimics at neutral pH has been extremely challenging. Herein, we represent a chromium-mediated and ligand-dependent strategy to activate the oxidase-like activity of boron-doped g-C3N4 (B-g-C3N4, denoted as BG), aiming at breaking the pH limitation. Cr (III) can be in situ oxidized to Cr (IV) by generated •O2– upon UV light irradiation, which then works as a catalysis mediator to oxidize TMB under a neutral environment. Excitingly, the TMB oxidation can be rationally modulated by ligands on the BG coordinating with chromium. We verify that the PEI-Cr3+ coordination outperformed Cit-PEI-Cr3+ on the oxidase-like activity through a more accelerated electron transfer, unveiled by the Gauss theoretical calculations. This study highlights a paradigm of tuning the coordination environment on nanozyme surface via the ligand engineering strategy for boosting the oxidase-mimicking activity and breaking the pH limitation. Meanwhile, the catalysis-based colorimetric assay for accurate and selective identification of Cr3+ was achieved.
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Variable Nanoelectrode at the Air/Water Interface by Hydrogel-Integrated Atomic Force Microscopy Electrochemical Platform
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.analchem.3c01271
A nanoelectrode with a controllable area was developed using commercial atomic force microscopy and a hydrogel. Although tremendous advantages of small electrodes from micrometer scale down to nanometer scale have been previously reported for a wide range of applications, precise and high-throughput fabrication remains an obstacle. In this work, the set-point feedback current in a modified scanning ionic conductance microscopy system controlled the formation of electrodes with a nanometer-sized area by contact between the boron-doped diamond (BDD) tip and the agarose hydrogel. The modulation of the electroactive area of the BDD-coated nanoelectrode in the hydrogel was successively investigated by the finite element method and cyclic voltammetry with the use of a redox-contained hydrogel. Moreover, this nanoelectrode enables the simultaneous imaging of both the topography and electrochemical activity of a polymeric microparticle embedded in a hydrogel.
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Chemical QuantArray: A Quantitative Tool for Mass Spectrometry Imaging
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.analchem.3c00803
Matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) is a powerful analytical technique that provides spatially preserved detection and quantification of analytes in tissue specimens. However, clinical translation still requires improved throughput, precision, and accuracy. To accomplish this, we created “Chemical QuantArray”, a gelatin tissue microarray (TMA) mold filled with serial dilutions of isotopically labeled endogenous metabolite standards. The mold is then cryo-sectioned onto a tissue homogenate to produce calibration curves. To improve precision and accuracy, we automatically remove pixels outside of each TMA well and investigated several intensity normalizations, including the utilization of a second stable isotope internal standard (IS). Chemical QuantArray enables the quantification of several endogenous metabolites over a wide dynamic range and significantly improve over current approaches. The technique reduces the space needed on the MALDI slides for calibration standards by approximately 80%. Furthermore, removal of empty pixels and normalization to an internal standard or matrix peak provided precision (<20% RSD) and accuracy (<20% DEV). Finally, we demonstrate the applicability of Chemical QuantArray by quantifying multiple purine metabolites in 14 clinical tumor specimens using a single MALDI slide. Chemical QuantArray improves the analytical characteristics and practical feasibility of MALDI-MSI metabolite quantification in clinical and translational applications.
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Correction to “Profiling of Amino Metabolites in Biological Samples without Protein Precipitation Using Solid-Phase-Supported Phenyl Isothiocyanate-Based Chemoselective Probe”
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.analchem.3c03048
The authors would like to correct the grant number of the CAMS Innovation Fund for Medical Sciences in the Acknowledgments of the original article (10.1021/acs.analchem.3c00909), in which the grant number should be “2022-I2M-1-012” instead of “2022-I2M-012”. The authors apologize for any inconvenience this might have caused. This correction does not affect the conclusions of the article. The correct Acknowledgments is shown below. This study was supported by the CAMS Innovation Fund for Medical Sciences (2022-I2M-1-012) and National Natural Science Foundation of China (Grant No. 21976005). This article has not yet been cited by other publications.
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Evaluating the Pharmacokinetics and Pharmacodynamics of Chemotherapeutics within a Spatial SILAC-Labeled Spheroid Model System
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.analchem.3c00905
Tumors have considerable cellular heterogeneity that is impossible to explore with simple cell cultures. Spheroid cultures contain pathophysiological and chemical gradients similar to in vivo tumors and show complex responses to therapeutics, similar to a tumor. Using pulsed isotopic labels, we demonstrate the pronounced differential response of the proteome to the drug Regorafenib, a multikinase inhibitor, in HCT 116 spheroids. Regorafenib treatment of outer spheroids inhibits proteins involved in critical pathways such as mTOR signaling, extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) signaling, and colorectal cancer metastasis signaling, resulting in decreased proliferation and cellular apoptosis. By contrast, analysis of the treated core cells shows upregulation of MAPK1 and KRAS, possibly implicating drug resistance within these late apoptotic cells. Thus, pulsed isotopic labeling enables evaluation of the distinct proteomic responses for cells residing in the different chemical microenvironments of the spheroid. This platform promises great utility in assisting researchers’ predictions of pharmacodynamic therapeutic responses within complex tumors.
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Quantification of Multiplex miRNAs by Mass Spectrometry with Duplex-Specific Nuclease-Mediated Amplification
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.analchem.3c02541
Early quantification of multiplex biomarkers such as microRNAs (miRNAs) is critical during disease pathologic development and therapy. To tackle challenges of low abundance and multiplexing, we herein report a mass-encoded biosensing approach with duplex-specific nuclease (DSN) mediated signal amplification. Magnetic Fe3O4 cores are coated with small gold nanoparticles (AuNPs), which are applied to achieve facile DNA immobilization subsequent separation. This biosensor integrates multiple mass reporters corresponding to different targets (five miRNAs as examples). Due to the excellent resolution of mass spectrometry, these targets can be successfully distinguished in a single spectrum. Wide detection ranges from 10 fM to 1 nM are achieved, and the limits of detection are estimated to be 10 fM. High selectivity is promised due to the enzyme activity of DSN, and practical application in human serum samples performs satisfactorily. The number of targets to be tested can be further expanded by designing different specific mass tags in theory. Therefore, the proposed method can be utilized as an important and valuable tool to quantify multiplex miRNAs for disease screening as well as biomedical investigations.
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Novel GRPR-Targeting Peptide for Pancreatic Cancer Molecular Imaging in Orthotopic and Liver Metastasis Mouse Models
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.analchem.3c01765
Despite advancements in pancreatic cancer treatment, it remains one of the most lethal malignancies with extremely poor diagnosis and prognosis. Herein, we demonstrated the efficiency of a novel peptide GB-6 labeled with a near-infrared (NIR) fluorescent dye 3H-indolium, 2-[2-[2-[(2-carboxyethyl)thio]-3-[2-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-, inner salt (MPA) and radionuclide technetium-99m (99mTc) as targeting probes using the gastrin-releasing peptide receptor (GRPR) that is overexpressed in pancreatic cancer as the target. A short linear peptide with excellent in vivo stability was identified, and its radiotracer [99mTc]Tc-HYNIC-PEG4-GB-6 and the NIR probe MPA-PEG4-GB-6 exhibited selective and specific uptake by tumors in an SW1990 pancreatic cancer xenograft mouse model. The favorable biodistribution of the tracer [99mTc]Tc-HYNIC-PEG4-GB-6 in vivo afforded tumor-specific accumulation with high tumor-to-muscle and -bone contrasts and renal body clearance at 1 h after injection. The biodistribution analysis revealed that the tumor-to-pancreas and -intestine fluorescence signal ratios were 5.2 ± 0.3 and 6.3 ± 1.5, respectively, in the SW1990 subcutaneous xenograft model. Furthermore, the high signal accumulation in the orthotopic pancreatic and liver metastasis tumor models with tumor-to-pancreas and -liver fluorescence signal ratios of 7.66 ± 0.48 and 3.94 ± 0.47, respectively, enabled clear tumor visualization for intraoperative navigation. The rapid tumor targeting, precise tumor boundary delineation, chemical versatility, and high potency of the novel GB-6 peptide established it as a high-contrast imaging probe for the clinical detection of GRPR, with compelling additional potential in molecular-targeted therapy.
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Development of a 3D-Printable, Porous, and Chemically Active Material Filled with Silica Particles and its Application to the Fabrication of a Microextraction Device
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1021/acs.analchem.3c01263
We report on the first successful attempt to produce a silica/polymer composite with retained C18 silica sorptive properties that can be reliably printed using three-dimensional (3D) FDM printing. A 3D printer provides an exceptional tool for producing complex objects in an easy and inexpensive manner and satisfying the current custom demand of research. Fused deposition modeling (FDM) is the most popular 3D-printing technique based on the extrusion of a thermoplastic material. The lack of appropriate materials limits the development of advanced applications involving directly 3D-printed devices with intrinsic chemical activity. Progress in sample preparation, especially for complex sample matrices and when mass spectrometry is favorable, remains a vital research field. Silica particles, for example, which are commonly used for extraction, cannot be directly extruded and are not readily workable in a powder form. The availability of composite materials containing a thermoplastic polymer matrix and dispersed silica particles would accelerate research in this area. This paper describes how to prepare a polypropylene (PP)/acrylonitrile–butadiene–styrene (ABS)/C18-functionalized silica composite that can be processed by FDM 3D printing. We present a method for producing the filament as well as a procedure to remove ABS by acetone rinsing (to activate the material). The result is an activated 3D-printed object with a porous structure that allows access to silica particles while maintaining macroscopic size and shape. The 3D-printed device is intended for use in a solid-phase microextraction (SPME) procedure. The proposed composite’s effectiveness is demonstrated for the microextraction of glimepiride, imipramine, and carbamazepine. The complex honeycomb geometry of the sorbent has shown to be superior to the simple tubular sorbent, which proves the benefits of 3D printing. The 3D-printed sorbent’s shape and microextraction parameters were fine-tuned to provide satisfactory recoveries (33–47%) and high precision (2–6%), especially for carbamazepine microextraction.
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A Novel Cell Membrane-Associated RNA Extraction Method and Its Application in the Discovery of Breast Cancer Markers
Environmental Science: Nano ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.analchem.3c01689
Cell membrane-associated RNA (mem-RNA) has been demonstrated to be cell-specific and disease-related and are considered as potential biomarkers for disease diagnostics, drug delivery, and cell screening. However, there is still a lack of methods specifically designed to extract mem-RNA from cells, limiting the discovery and applications of mem-RNA. In this study, we propose the first all-in-one solution for high-purity mem-RNA isolation based on two types of magnetic nanoparticles, named MREMB (Membrane-associated RNA Extraction based on Magnetic Beads), which achieved ten times enrichment of cell membrane components and over 90% recovery rate of RNA extraction. To demonstrate MREMB’s potential in clinical research, we extracted and sequenced mem-RNA of typical breast cancer MCF-7, MDA-MB-231, and SKBR-3 cell lines and non-neoplastic breast epithelial cell MCF-10A. Compared to total RNA, sequencing results revealed that membrane/secreted protein-encoding mRNAs and long noncoding RNAs (lncRNAs) were enriched in the mem-RNA, some of which were significantly overexpressed in the three cancer cell lines, including extracellular matrix-related genes COL5A1 and lncRNA TALAM1. The results indicated that MREMB could enrich membrane/secreted protein-coding RNA and amplify the expression differences of related RNAs between cancer and non-neoplastic cells, promising for cancer biomarker discovery.
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